molecular formula C8H4BrNO3 B12363230 5-bromo-4aH-3,1-benzoxazine-2,4-dione

5-bromo-4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B12363230
M. Wt: 242.03 g/mol
InChI Key: ZEXWRFBEZKTJTC-UHFFFAOYSA-N
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Description

5-Bromo-4aH-3,1-benzoxazine-2,4-dione, also known as 5-bromoisatoic anhydride, is a brominated derivative of isatoic anhydride. This compound is characterized by its unique benzoxazine ring structure, which includes a bromine atom at the 5-position. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4aH-3,1-benzoxazine-2,4-dione typically involves the bromination of isatoic anhydride. One common method is the direct bromination of isatoic anhydride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient bromination and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 5-Azido-4aH-3,1-benzoxazine-2,4-dione, 5-thiocyanato-4aH-3,1-benzoxazine-2,4-dione.

    Reduction: 5-Amino-4aH-3,1-benzoxazine-2,4-dione.

    Oxidation: 5-Bromo-4aH-3,1-benzoxazine-2,4-quinone.

Scientific Research Applications

5-Bromo-4aH-3,1-benzoxazine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-4aH-3,1-benzoxazine-2,4-dione involves its interaction with nucleophilic sites in biological molecules. The bromine atom at the 5-position is highly reactive and can form covalent bonds with amino acids in proteins, leading to inhibition of enzyme activities. This compound can also undergo hydrolysis to release isatoic anhydride, which further reacts with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione
  • 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione
  • 2H-1,3-benzoxazine-2,4(3H)-dione

Uniqueness

5-Bromo-4aH-3,1-benzoxazine-2,4-dione is unique due to its specific bromination pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

5-bromo-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H

InChI Key

ZEXWRFBEZKTJTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)OC(=O)C2C(=C1)Br

Origin of Product

United States

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